Cas no 1995632-95-5 (6-((2-Morpholinoethyl)amino)pyridazin-3-ol)

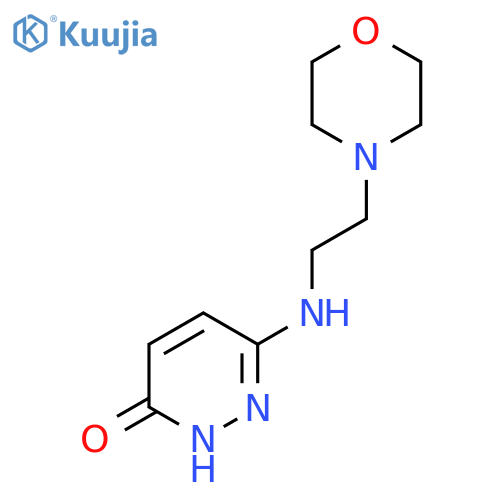

1995632-95-5 structure

商品名:6-((2-Morpholinoethyl)amino)pyridazin-3-ol

6-((2-Morpholinoethyl)amino)pyridazin-3-ol 化学的及び物理的性質

名前と識別子

-

- starbld0030544

- AKOS026714991

- F1967-4448

- 3-(2-morpholin-4-ylethylamino)-1H-pyridazin-6-one

- 1995632-95-5

- 6-((2-morpholinoethyl)amino)pyridazin-3-ol

- 6-((2-Morpholinoethyl)amino)pyridazin-3-ol

-

- インチ: 1S/C10H16N4O2/c15-10-2-1-9(12-13-10)11-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,11,12)(H,13,15)

- InChIKey: BKCDBHYOHGYRGC-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CCNC2C=CC(NN=2)=O)CC1

計算された属性

- せいみつぶんしりょう: 224.12732577g/mol

- どういたいしつりょう: 224.12732577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 66Ų

6-((2-Morpholinoethyl)amino)pyridazin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4448-1g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1967-4448-5g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-4448-0.25g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-4448-0.5g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| TRC | M267491-500mg |

6-((2-Morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 500mg |

$ 320.00 | 2022-06-04 | ||

| Life Chemicals | F1967-4448-10g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | M267491-1g |

6-((2-Morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 1g |

$ 475.00 | 2022-06-04 | ||

| TRC | M267491-100mg |

6-((2-Morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F1967-4448-2.5g |

6-((2-morpholinoethyl)amino)pyridazin-3-ol |

1995632-95-5 | 95%+ | 2.5g |

$670.0 | 2023-09-06 |

6-((2-Morpholinoethyl)amino)pyridazin-3-ol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1995632-95-5 (6-((2-Morpholinoethyl)amino)pyridazin-3-ol) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量